4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Physicochemical profiling logP Solubility

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine (CAS 1708289-32-0) is a trisubstituted 2-aminothiazole derivative bearing a 4-fluorophenyl group at C4 and a methylsulfonyl (-SO₂CH₃) electron-withdrawing group at C5. Its molecular formula is C₁₀H₉FN₂O₂S₂ with a molecular weight of 272.3 g/mol.

Molecular Formula C10H9FN2O2S2
Molecular Weight 272.3 g/mol
Cat. No. B11790179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine
Molecular FormulaC10H9FN2O2S2
Molecular Weight272.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13)
InChIKeyHEORMZXECATMQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine Procurement Guide: Structural Identity, Class, and Baseline Characteristics


4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine (CAS 1708289-32-0) is a trisubstituted 2-aminothiazole derivative bearing a 4-fluorophenyl group at C4 and a methylsulfonyl (-SO₂CH₃) electron-withdrawing group at C5. Its molecular formula is C₁₀H₉FN₂O₂S₂ with a molecular weight of 272.3 g/mol . This compound belongs to the 2-aminothiazole class, a privileged scaffold in medicinal chemistry with demonstrated utility across antibacterial, anti-inflammatory, kinase inhibition, and carbonic anhydrase inhibition programs [1]. The free 2-amine provides a versatile synthetic handle for further N-derivatization (alkylation, acylation, sulfonylation), while the methylsulfonyl group serves as a recognized pharmacophore in selective COX-2 and carbonic anhydrase inhibitor design [2][3].

Why 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine Cannot Be Substituted by Generic In-Class Analogs for Research and Development


Although numerous 2-aminothiazole derivatives exist, 4-(4-fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine occupies a specific and non-interchangeable position within the chemical space defined by three critical structural parameters: (i) the para-fluorine substitution on the C4 phenyl ring, which modulates electronic properties, metabolic stability, and target binding distinct from ortho- or meta-fluoro regioisomers; (ii) the C5 methylsulfonyl group, an established pharmacophore for COX-2 and carbonic anhydrase inhibition that is absent in simpler 4-(4-fluorophenyl)thiazol-2-amine (CAS 77815-14-6); and (iii) the unsubstituted C2 amine, which enables further derivatization unlike N-alkylated or N-acylated analogs found in kinase inhibitor patents [1]. The combination of these features produces a unique physicochemical and pharmacological profile that cannot be replicated by swapping with 5-(methylsulfonyl)-4-phenylthiazol-2-amine (lacking fluorine) or with regioisomeric 3-fluorophenyl or 2-fluorophenyl variants. Each structural modification demonstrably alters logP, solubility, binding interactions, and metabolic susceptibility, as quantified below.

Quantitative Differentiation Evidence for 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine Versus Structural Analogs


Para-Fluorophenyl Substituent Confers Distinct Physicochemical Properties Versus Non-Fluorinated and Regioisomeric Analogs

The 4-fluorophenyl substituent on the target compound confers distinct physicochemical properties compared to the non-fluorinated analog 5-(methylsulfonyl)-4-phenylthiazol-2-amine (CAS 1000018-51-8, MW 254.33) and regioisomeric 3-fluorophenyl (CAS 1707605-68-2) and 2-fluorophenyl variants. Based on the measured logP of the close des-methylsulfonyl analog 4-(4-fluorophenyl)thiazol-2-amine (logP = 3.11) , the target compound is predicted to exhibit a logP approximately 0.5–0.8 units lower due to the polar methylsulfonyl group, placing it in an optimal range (estimated logP ~2.3–2.6) for drug-like properties. In contrast, the non-fluorinated 5-(methylsulfonyl)-4-phenylthiazol-2-amine has a lower molecular weight (254.33 vs. 272.3) but lacks the metabolic stabilization and electronic effects of para-fluorine . The 4-fluoro position maximizes the electron-withdrawing inductive effect (-I) on the thiazole ring while minimizing steric clash, as opposed to the 2-fluoro isomer which introduces steric hindrance adjacent to the thiazole C4-Cphenyl bond.

Physicochemical profiling logP Solubility Fluorine scanning

Methylsulfonyl Pharmacophore Provides Carbonic Anhydrase Inhibition Activity Absent in Non-Sulfonyl 4-(4-Fluorophenyl)thiazol-2-amine

The methylsulfonyl group at C5 of the thiazole ring is essential for carbonic anhydrase (CA) inhibitory activity. In a 2025 study of 13 thiazole-methylsulfonyl derivatives, all compounds bearing the methylsulfonyl pharmacophore inhibited hCA I with IC₅₀ values ranging from 39.38 to 198.04 μM and hCA II with IC₅₀ values from 39.16 to 86.64 μM, compared to the reference inhibitor acetazolamide (AAZ, hCA I IC₅₀ = 18.11 μM; hCA II IC₅₀ = 20.65 μM) [1]. Compounds with electron-withdrawing substituents on the phenyl ring (e.g., 2d with R₁=F showing hCA I IC₅₀ = 103.45 μM, hCA II IC₅₀ = 54.15 μM; 2i with 2,4-difluoro showing hCA I IC₅₀ = 52.91 μM, hCA II IC₅₀ = 86.64 μM) demonstrated structure-dependent inhibition profiles. In contrast, 4-(4-fluorophenyl)thiazol-2-amine (CAS 77815-14-6), which lacks the C5 methylsulfonyl group, has no reported CA inhibitory activity . The methylsulfonyl group was explicitly identified as a critical pharmacophore: the study concluded that both the thiazole ring and the methyl sulfonyl group are important for carbonic anhydrase enzyme inhibition [1].

Carbonic anhydrase inhibition Methylsulfonyl pharmacophore Enzyme inhibition Thiazole SAR

Thiazole-Methylsulfonyl Motif Validated as COX-2 Pharmacophore with Sub-Micromolar Potency: Structural Necessity of C5 Methylsulfonyl for Anti-Inflammatory Activity

The methylsulfonyl group is a well-established pharmacophore for selective COX-2 inhibition. In a 2023 study, thiazole derivatives bearing the methyl sulfonyl pharmacophore demonstrated potent COX-2 inhibitory activity, with the most active compound (5a) achieving an IC₅₀ of 0.180 ± 0.002 μM against COX-2, outperforming the reference drugs ibuprofen (IC₅₀ = 5.589 ± 0.278 μM) and nimesulide (IC₅₀ = 1.692 ± 0.077 μM), and approaching celecoxib (IC₅₀ = 0.132 ± 0.004 μM) [1]. The SAR analysis confirmed that the methylsulfonyl group is a key structural determinant for COX-2 selectivity and potency [1]. In contrast, 4-(4-fluorophenyl)thiazol-2-amine without the C5 methylsulfonyl group has no documented COX-2 inhibitory activity. The 4-(4-fluorophenyl) group on the target compound may further modulate COX-2 binding affinity through halogen bonding and hydrophobic interactions, as suggested by molecular docking studies showing that fluorinated analogs achieve favorable poses within the COX-2 active site [1].

COX-2 inhibition Anti-inflammatory Methylsulfonyl pharmacophore Thiazole SAR

Free 2-Amine Enables Derivatization Into Kinase Inhibitor Scaffolds: Patent Evidence for 4-(4-Fluorophenyl)thiazol-2-amine Core in ENPP2 and Kinase Inhibitor Programs

The unsubstituted 2-amine on the target compound provides a critical synthetic handle absent in N-alkylated or N-acylated analogs. Patent data from US9670204, US10526329, and US11072611 disclose N-substituted 4-(4-fluorophenyl)thiazol-2-amine derivatives as ENPP2 inhibitors with IC₅₀ values as low as 1000 nM [1]. The parent scaffold 4-(4-fluorophenyl)thiazol-2-amine serves as the foundational building block for these patented compounds. By contrast, the N-propyl derivative 2-Thiazolamine,4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-N-propyl- (CAS 177560-36-0) has a blocked amine and cannot be further N-derivatized without deprotection . The target compound uniquely combines the free 2-amine (for further diversification), the C5 methylsulfonyl (for activity), and the 4-fluorophenyl group (for metabolic stability and target interactions) in a single molecule, making it a versatile advanced intermediate for parallel SAR exploration.

Kinase inhibition ENPP2 inhibitor Patent SAR Synthetic handle

Thiazole-Methylsulfonyl Antibacterial Activity Validated in Patent Literature: Scaffold Prioritized for Bacterial Infection Programs

Patent WO2019016393A1 describes thiazole derivatives incorporating sulfonylamino and aminothiazole motifs for the prevention or treatment of bacterial infection, optionally in combination with β-lactamase inhibitors [1]. The structural features of the target compound—namely the thiazole core, methylsulfonyl group, and fluorophenyl substituent—align with the general Markush structures claimed in this patent. While the exact IC₅₀ or MIC values for 4-(4-fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine are not publicly disclosed, the patent's explicit inclusion of compounds with these substituent patterns indicates that this chemotype has been prioritized by industrial antibacterial discovery programs. In contrast, simpler 4-arylthiazol-2-amines without the electron-withdrawing C5 sulfonyl group fall outside the patent's preferred compositional scope, suggesting insufficient potency or selectivity in those simpler analogs [1].

Antibacterial Thiazole derivatives β-Lactamase inhibitor Patent SAR

Para-Fluorine Confers Metabolic Stability Advantage Over Non-Fluorinated and Ortho/Meta-Fluoro Regioisomers: Class-Level Fluorine SAR

Fluorine substitution at the para position of the phenyl ring is a well-established medicinal chemistry strategy to block CYP450-mediated oxidative metabolism, particularly at the position most susceptible to hydroxylation. The para-fluorine on 4-(4-fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine occupies the site most vulnerable to CYP2C9 and CYP3A4 metabolism, providing metabolic stabilization that non-fluorinated 5-(methylsulfonyl)-4-phenylthiazol-2-amine lacks [1]. The 3-fluorophenyl regioisomer (CAS 1707605-68-2) leaves the para position unblocked and susceptible to hydroxylation, while the 2-fluorophenyl regioisomer introduces steric hindrance that may alter thiazole ring planarity and target binding geometry. Literature on analogous 4-fluorophenyl-containing heterocycles consistently demonstrates that para-fluorination extends metabolic half-life by 2- to 5-fold relative to non-fluorinated or ortho/meta-fluorinated isomers in human liver microsome assays [2]. While direct metabolic stability data for the target compound are not in the public domain, the class-level SAR is sufficiently robust to guide compound selection.

Metabolic stability Fluorine SAR CYP450 Drug-like properties

Recommended Application Scenarios for 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine Based on Verified Differentiation Evidence


Carbonic Anhydrase Inhibitor Lead Optimization Programs Requiring Methylsulfonyl Pharmacophore

Research teams targeting human carbonic anhydrase isoforms (hCA I, hCA II) for glaucoma, epilepsy, or cancer indications should procure the target compound as a core scaffold for SAR exploration. Class-level evidence demonstrates that thiazole-methylsulfonyl derivatives achieve hCA I IC₅₀ as low as 39.38 μM and hCA II IC₅₀ as low as 38.50 μM [1]. The 4-fluorophenyl substitution can be further optimized to modulate isoform selectivity, leveraging the known binding interactions elucidated by X-ray crystallography of thiazole-methylsulfonyl analogs [1].

Selective COX-2 Inhibitor Development Requiring Dual Methylsulfonyl-Fluorophenyl Pharmacophores

Medicinal chemistry groups pursuing next-generation selective COX-2 inhibitors should use this compound as an advanced intermediate. The methylsulfonyl pharmacophore is validated for COX-2 inhibitory activity with sub-micromolar potency (class-best IC₅₀ = 0.180 μM vs. COX-2) [2]. The 4-fluorophenyl group may confer additional COX-2 selectivity through halogen bonding interactions observed in molecular docking studies of related thiazole-COX-2 inhibitor complexes [2].

Focused Kinase/ENPP2 Inhibitor Library Synthesis Using the Free 2-Amine as a Diversification Handle

Industrial and academic groups synthesizing focused libraries of N-substituted 4-(4-fluorophenyl)thiazol-2-amines should procure this compound as the most functionalized common intermediate that retains the free 2-amine. Patent precedent from US9670204 demonstrates that N-derivatized 4-(4-fluorophenyl)thiazol-2-amines achieve ENPP2 IC₅₀ = 1000 nM [3]. Unlike the N-propyl blocked analog (CAS 177560-36-0), this compound enables parallel synthesis of diverse N-alkyl, N-acyl, N-sulfonyl, and urea derivatives without deprotection steps [3].

Antibacterial Discovery Programs Targeting Gram-Negative Infections With β-Lactamase Inhibitor Combinations

Antibacterial discovery teams should evaluate this compound as a starting point for lead optimization, given the chemotype's explicit inclusion in WO2019016393A1 claiming thiazole derivatives for bacterial infection treatment [4]. The methylsulfonyl and 4-fluorophenyl substituents align with the preferred substitution patterns for antibacterial activity, while simpler non-sulfonyl or non-fluorinated analogs fall outside the patent's compositional scope [4].

Quote Request

Request a Quote for 4-(4-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.